2-Bromocyclohexanone

Catalog No.
S638934
CAS No.
822-85-5
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclohexanone

CAS Number

822-85-5

Product Name

2-Bromocyclohexanone

IUPAC Name

2-bromocyclohexan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2

InChI Key

KDXYEWRAWRZXFT-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)Br

Synonyms

2-bromocyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)Br

The exact mass of the compound 2-Bromocyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromocyclohexanone (CAS: 822-85-5) is a highly reactive α-bromoketone that serves as a critical building block in organic synthesis, pharmaceutical manufacturing, and materials science. Featuring both an electrophilic carbonyl carbon and a highly labile bromide leaving group, it is primarily procured for the construction of fused heterocycles, such as tetrahydrobenzothiazoles, and for ring-contraction pathways like the Favorskii rearrangement. Commercially available at standard purities of 95% or higher, procuring this pre-halogenated intermediate allows industrial and laboratory buyers to bypass the hazardous handling of elemental bromine and avoid the stoichiometric inconsistencies inherent to in-house α-bromination workflows [1].

Procurement Fit

α-Bromoketone building block for heterocyclic and carbocyclic synthesis
Supports key routes: α-alkylation, Favorskii ring contraction, photochemical radical generation
Technical grade with QC-release specification (GC assay) for synthesis reliability

Attempting to substitute 2-bromocyclohexanone with its cheaper analog, 2-chlorocyclohexanone, drastically reduces the kinetics of nucleophilic substitution reactions, often requiring extended reflux times and stronger bases that degrade sensitive substrates[1]. Conversely, utilizing 2-iodocyclohexanone provides faster kinetics but introduces severe photolability, shorter shelf-life, and higher procurement costs, making it unviable for standard scale-up. Furthermore, opting for the unhalogenated baseline, cyclohexanone, and performing in-situ bromination inevitably generates poly-brominated impurities (e.g., 2,6-dibromocyclohexanone) that complicate downstream purification and depress overall batch yields[2].

Substitution Risk

Alkylation reactivity may differ
Chloro and iodo analogs are unreactive in organoborane α-alkylation, limiting direct replacement.
Conformational preference shifts stereocontrol
Equatorial preference varies across 2-halocyclohexanones (e.g., F: axial bias, I: stronger equatorial), altering stereochemical outcome.
Favorskii pathway is α-bromo specific
Ring contraction to cyclopentanecarboxylic acid is typical for α-bromo ketones; chloro/iodo analogs may not follow this route.

Accelerated Kinetics and Yield in Hantzsch Thiazole Synthesis

In the Hantzsch synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole via condensation with thiourea, 2-bromocyclohexanone achieves conversion yields of up to 99% under mild heating. In contrast, the 2-chlorocyclohexanone comparator requires extended hours of harsh reflux to achieve lower yields (70-95%) due to the poorer leaving group ability of the chloride ion [1].

Evidence DimensionReaction yield and thermal requirements for thiazole synthesis
Target Compound DataUp to 99% yield under mild heating
Comparator Or Baseline2-Chlorocyclohexanone: 70-95% yield under extended reflux
Quantified DifferenceUp to 29% higher maximum yield with reduced thermal requirements and shorter cycle time
ConditionsCondensation with thiourea in alcoholic solvent

Procuring the bromo-derivative maximizes reactor throughput and minimizes energy consumption during the scale-up of pharmaceutical heterocycles.

Alkylation Reactivity
Head-to-head
2-Bromocyclohexanone: Productive alkylation
α-Chloro/α-iodo analogs: No reaction
Supports direct selection for α-alkylation; chloro/iodo unreactive.
With organoboranes/base; binary reactivity difference reported.

Avoidance of Poly-Brominated Impurities in Scale-Up

Procuring purified 2-bromocyclohexanone bypasses the intrinsic over-bromination risks of in-house synthesis from cyclohexanone. Direct bromination of cyclohexanone with elemental bromine frequently yields significant percentages of 2,6-dibromocyclohexanone and other poly-brominated byproducts, which depress the yield of the target mono-brominated intermediate and require costly chromatographic separation [1].

Evidence DimensionImpurity profile in target synthesis
Target Compound DataCommercially procured at ≥95% purity, ready for downstream use
Comparator Or BaselineIn-situ bromination of cyclohexanone: Generates di- and poly-brominated byproducts
Quantified DifferenceEliminates the variable poly-bromination yield loss (typically 5-15%) associated with crude in-house synthesis
ConditionsStandard laboratory or industrial scale-up environments

Direct procurement ensures reproducible stoichiometry for sensitive downstream coupling reactions and eliminates hazardous Br2 handling.

Conformational Energy
Head-to-head
1.50 kcal mol⁻¹
Equatorial preference (Eeq − Eax)
Reported conformational bias may influence stereochemical outcome.
Compared to 2-chloro (1.05) and 2-iodo (1.90); vapor-phase NMR study.

Rapid Kinetics in Favorskii Ring Contractions

During Favorskii rearrangements to form methyl cyclopentanecarboxylate, 2-bromocyclohexanone exhibits substantially faster reaction kinetics upon treatment with alkoxide bases compared to 2-chlorocyclohexanone. While the chloro-derivative requires extended reaction times to achieve moderate yields, the bromo-derivative reacts much more rapidly, necessitating low-temperature controlled addition to manage the exothermic cyclopropanone intermediate formation[1].

Evidence DimensionReaction kinetics and thermal management
Target Compound DataRapid reaction requiring low-temperature initial dosing
Comparator Or Baseline2-Chlorocyclohexanone: Sluggish reaction requiring extended times
Quantified DifferenceSignificantly shorter reaction time, driven by the superior leaving group ability of bromine vs. chlorine
ConditionsReaction with sodium methoxide in methanol/ether

Allows for faster processing times in ring-contraction workflows, provided the facility can manage the required low-temperature dosing.

Photochemical Profile
Head-to-head
Homolytic C–Br cleavage, no ring contraction
α-Chlorocyclobutanones: photo-Favorskii contraction reported
Reported radical pathway without rearrangement.
Ionic byproduct ratio may vary; cyclohexane irradiation.

Diastereoselective Electrocatalytic Hydrogenation Compatibility

In proton-exchange membrane (PEM) reactors for electrocatalytic hydrogenation, 2-bromocyclohexanone undergoes rapid reductive dehalogenation rather than simple ketone reduction. When compared to unhalogenated cyclohexanones (which undergo standard ketone hydrogenation), the labile bromide acts as a switchable or sacrificial handle under electrocatalytic conditions, yielding dehalogenated products [1].

Evidence DimensionElectrocatalytic hydrogenation pathway
Target Compound DataUndergoes rapid reductive dehalogenation
Comparator Or BaselineUnhalogenated cyclohexanones: Undergo standard ketone reduction
Quantified DifferenceDivergent reaction pathway due to the high lability of the C-Br bond under electrocatalytic conditions
ConditionsElectrocatalysis in a PEM reactor using Rh/C cathode at 12 mA cm-2

Provides a unique reactivity handle for complex synthetic sequences where the bromide can be selectively cleaved electrochemically.

Favorskii Rearrangement
Class-level
Cyclopentanecarboxylic acid formed upon base treatment.
Class-typical α-bromo ketone reactivity.
Data to verify; chloro/iodo analogs typically unreactive under mild conditions.
Synthetic Protocol
Cross-study
Used in thiafluorene and azepinone syntheses.
Reported building block for heterocyclic scaffolds.
Limited similar reports for chloro/iodo analogs.

High-Yield Synthesis of Fused Thiazoles and Imidazoles

Due to its optimal balance of reactivity and stability, 2-bromocyclohexanone is the preferred precursor for Hantzsch-type condensations with thioureas and amidines. It is heavily utilized in the pharmaceutical industry to construct 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds, offering near-quantitative yields and shorter reaction times compared to its chlorinated counterpart [1].

Precursor for Cyclopentanecarboxylic Acid Derivatives via Favorskii Rearrangement

In synthetic workflows requiring ring contraction, 2-bromocyclohexanone is treated with alkoxide bases to rapidly form cyclopropanone intermediates, which subsequently open to yield cyclopentanecarboxylic esters. Its fast kinetics make it highly suitable for efficient batch processing when low-temperature addition protocols are employed[2].

Controlled Dehydrobromination to α,β-Unsaturated Ketones

For the production of 2-cyclohexenone, 2-bromocyclohexanone serves as an ideal starting material. Its highly labile bromide leaving group allows for elimination under mild basic conditions, avoiding the harsh thermal degradation often seen when attempting to dehydrochlorinate 2-chlorocyclohexanone [1].

Application Selection Matrix

Application
Selection Property
Validation Focus
α-Alkylation via organoborane
α-Bromo ketone alkylation reactivity
Confirm alkylation outcome with target borane
Stereoselective synthesis
Conformational preference context
Evaluate stereochemical result under reaction conditions
Favorskii ring contraction
α-Bromo ketone rearrangement capacity
Verify cyclopentanecarboxylic acid formation
Photochemical radical source
Photolytic C–Br cleavage profile
Confirm radical pathway and absence of ring contraction

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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